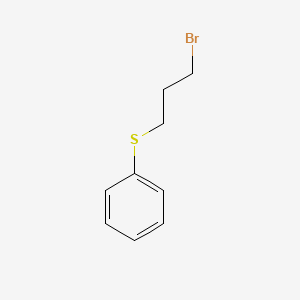
3-Bromopropylphenyl sulfide
Übersicht
Beschreibung
3-Bromopropylphenyl sulfide is an organic compound with the molecular formula C9H11BrS It is a derivative of benzene where a [(3-bromopropyl)thio] group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopropylphenyl sulfide typically involves the reaction of benzene with 3-bromopropylthiol. One common method is the nucleophilic substitution reaction where benzene is treated with 3-bromopropylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromopropylphenyl sulfide undergoes various chemical reactions including:
Substitution Reactions: The bromine atom in the [(3-bromopropyl)thio] group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, amines, thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Substitution: Products with different nucleophiles replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Benzene, [(3-propyl)thio]-.
Wissenschaftliche Forschungsanwendungen
3-Bromopropylphenyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromopropylphenyl sulfide involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the thioether group can undergo oxidation or reduction. These reactions can alter the chemical structure and properties of the compound, leading to different biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Benzene, [(3-chloropropyl)thio]-: Similar structure but with a chlorine atom instead of bromine.
Benzene, [(3-iodopropyl)thio]-: Similar structure but with an iodine atom instead of bromine.
Benzene, [(3-propyl)thio]-: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness: 3-Bromopropylphenyl sulfide is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This reactivity can be advantageous in synthetic applications where selective substitution is desired.
Eigenschaften
CAS-Nummer |
3238-98-0 |
|---|---|
Molekularformel |
C9H11BrS |
Molekulargewicht |
231.15 g/mol |
IUPAC-Name |
3-bromopropylsulfanylbenzene |
InChI |
InChI=1S/C9H11BrS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI-Schlüssel |
QKGLUZCZUKTKCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCCBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

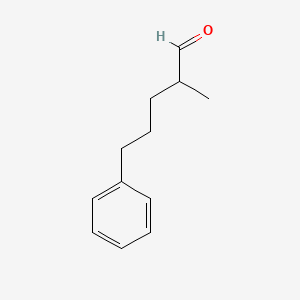
![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B8682314.png)
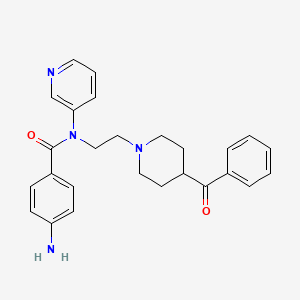
![(7R,9aR)-rel-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B8682324.png)
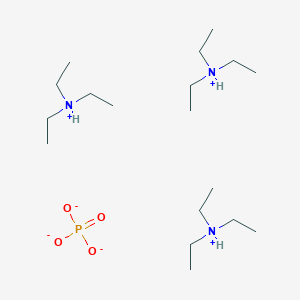
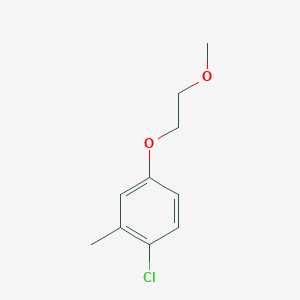
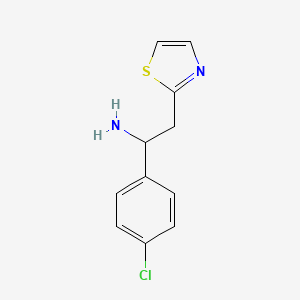
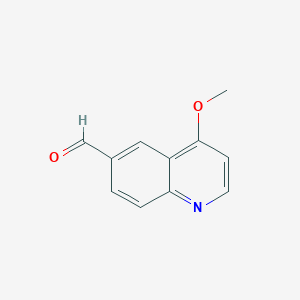

![1,8-Dimethyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B8682369.png)
![4H-Furo[3,4-b]indole, 3-phenyl-4-(phenylsulfonyl)-](/img/structure/B8682373.png)
![Methyl 4-[(3-methoxybenzylidene)amino]benzoate](/img/structure/B8682381.png)


